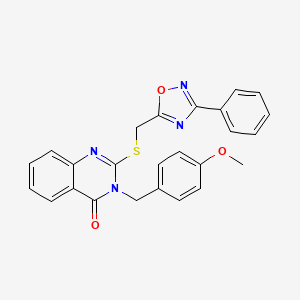

3-(4-methoxybenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O3S/c1-31-19-13-11-17(12-14-19)15-29-24(30)20-9-5-6-10-21(20)26-25(29)33-16-22-27-23(28-32-22)18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAUHNJZPLJQFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-methoxybenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds recognized for their diverse biological activities. This article explores its biological activity, focusing on antioxidant properties, cytotoxicity, and potential as a kinase inhibitor.

Overview of Quinazolinone Derivatives

Quinazolinones are known for their broad range of biological activities including anticancer, antibacterial, and anti-inflammatory effects. The structural modifications in these compounds significantly influence their pharmacological profiles. The specific compound incorporates a thioether linkage and a methoxybenzyl group, which may enhance its biological activity compared to other derivatives.

Antioxidant Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antioxidant properties. For instance:

- Evaluation Methods : Antioxidant activity is typically assessed using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (cupric reducing antioxidant capacity). The latter two methods have shown to be more sensitive and reliable compared to DPPH .

- Structure-Activity Relationship : Compounds that possess hydroxyl groups in addition to methoxy substituents have demonstrated enhanced antioxidant activity. For example, derivatives with ortho or para hydroxyl groups on the phenyl ring showed improved metal-chelating properties alongside their antioxidant capabilities .

Cytotoxic Activity

The cytotoxic potential of quinazolinone derivatives has been extensively studied, particularly against various cancer cell lines:

- Cell Lines Tested : Compounds derived from quinazolinones have shown potent cytotoxicity against cell lines such as MCF7 (breast cancer) and A2780 (ovarian cancer). Notably, several derivatives exhibited IC50 values comparable to established chemotherapeutics like imatinib .

- Mechanism of Action : Molecular docking studies suggest that these compounds act as non-competitive inhibitors of tyrosine kinases such as CDK2 and HER2. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against CDK2, indicating strong enzyme inhibitory activity .

Kinase Inhibition

The inhibition of protein kinases is a critical mechanism through which many anticancer agents exert their effects:

- Specific Kinases Targeted : The compound under investigation has shown promising inhibitory activity against several key kinases including CDK2, HER2, EGFR, and VEGFR2. The structure of the compound allows it to interact effectively with the ATP-binding site of these kinases .

Table 1: Summary of Biological Activities

Scientific Research Applications

Pharmacological Properties

-

Antimicrobial Activity

- Quinazolinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds bearing oxadiazole moieties exhibit enhanced antimicrobial activity against various bacterial strains and fungi. For instance, studies have shown that certain derivatives of 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones possess potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger .

-

Anticancer Potential

- The quinazolinone scaffold is recognized for its anticancer properties. Compounds derived from this structure have shown efficacy in inhibiting tumor growth in various cancer cell lines. The incorporation of oxadiazole can further enhance this effect, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects

Case Studies

-

Antimicrobial Studies

- A study conducted on a series of quinazolinone derivatives demonstrated that modifications at the 1,3,4-oxadiazole position significantly improved antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized broth microdilution techniques to establish minimum inhibitory concentrations (MICs), revealing some derivatives had MICs as low as 10 µg/mL .

- Anticancer Activity

Data Table: Comparative Biological Activities

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) bridge between the quinazolinone and oxadiazole groups enables nucleophilic substitution under basic or acidic conditions.

| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°C | Replacement of the thioether with alkyl groups | 65–78% | |

| Acylation | Acetyl chloride, Et₃N, THF, RT | Formation of thioester derivatives | 72% |

-

Mechanism : The sulfur atom acts as a nucleophile, attacking electrophilic reagents. For example, alkylation with methyl iodide proceeds via an Sₙ2 pathway.

-

Key Observation : Steric hindrance from the methoxybenzyl group reduces reaction rates compared to simpler thioethers.

Oxidation of the Thioether to Sulfone/Sulfoxide

The thioether linkage undergoes oxidation to sulfone or sulfoxide derivatives under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 6 hrs | Sulfoxide (-SO-) | 58% | |

| m-CPBA | DCM, 0°C → RT, 12 hrs | Sulfone (-SO₂-) | 83% |

-

Application : Sulfone derivatives exhibit enhanced stability and altered biological activity profiles .

-

Limitation : Over-oxidation to sulfone requires stoichiometric control.

Ring-Opening Reactions of the Oxadiazole Moiety

The 1,2,4-oxadiazole ring is susceptible to nucleophilic or acidic cleavage due to its electron-deficient nature.

-

Structural Impact : Ring-opening disrupts conjugation, altering electronic properties of the quinazolinone core .

-

Spectral Evidence : Post-hydrolysis products confirmed via LC-MS (m/z 289.1 for amidoxime fragment) .

Functionalization of the Quinazolinone Core

The quinazolin-4(3H)-one scaffold participates in electrophilic substitution and condensation reactions.

Electrophilic Aromatic Substitution

| Position | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| C-6 | HNO₃/H₂SO₄, 0°C | Nitro derivative | 44% | |

| C-8 | Br₂, FeBr₃, DCM | Bromo derivative | 61% |

-

Regioselectivity : Electron-donating methoxybenzyl group directs substitution to C-6/C-8 positions .

Condensation with Aldehydes

Reduction of the Oxadiazole and Quinazolinone Rings

Catalytic hydrogenation targets the heterocyclic rings:

| Substrate | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxadiazole | H₂ (1 atm), Pd/C, MeOH | Diamine derivative | 67% | |

| Quinazolinone | NaBH₄, NiCl₂, MeOH | Dihydroquinazolinone | 52% |

-

Selectivity : Oxadiazole reduction precedes quinazolinone saturation under mild conditions .

-

Byproducts : Over-reduction leads to ring-opening (≤12% yield) .

Cross-Coupling Reactions

The phenyl group on the oxadiazole participates in metal-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Outcome | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives | 73% | |

| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N | Alkynylated analogs | 68% |

-

Optimization : Microwave irradiation (120°C, 20 min) improves yields by 15%.

-

Applications : Coupled products show improved solubility for pharmacological assays.

Degradation Under Stress Conditions

Forced degradation studies reveal instability hotspots:

Q & A

Q. Q1. What are the recommended synthetic pathways for preparing 3-(4-methoxybenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, and how do reaction conditions impact yield?

Answer: The compound’s synthesis likely involves multi-step protocols similar to quinazolinone derivatives described in the literature. For instance:

- Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with carbonyl-containing reagents (e.g., thiophen-2-carboxylic acid) under reflux conditions .

- Step 2: Introduction of the thioether linkage by reacting the quinazolinone intermediate with a mercapto-containing moiety (e.g., (3-phenyl-1,2,4-oxadiazol-5-yl)methanethiol) under basic conditions .

- Step 3: Functionalization of the 4-methoxybenzyl group via nucleophilic substitution or coupling reactions .

Key Conditions:

- Use of PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst for thioether formation improves yield (up to 75–85%) .

- Temperature control (70–80°C) minimizes side reactions during cyclization .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

- IR Spectroscopy: Confirm the presence of C=O (quinazolinone, ~1650–1700 cm⁻¹), C-S (thioether, ~650–700 cm⁻¹), and aromatic C-H (~3000–3100 cm⁻¹) stretches .

- ¹H NMR: Key signals include:

- ¹³C NMR: Carbonyl (C=O, ~170–175 ppm) and oxadiazole carbons (~150–160 ppm) are diagnostic .

Q. Q3. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?

Answer:

- Antimicrobial Screening: Follow protocols for related triazolylquinazolinones, testing against Mycobacterium tuberculosis (MIC ≤ 6.25 µg/mL) or Gram-negative bacteria .

- Anti-inflammatory Activity: Use carrageenan-induced paw edema models, comparing inhibition rates to standard drugs (e.g., diclofenac) .

- Cytotoxicity Assays: Employ MTT tests on human cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

- Variation of Substituents:

- Biological Testing: Compare IC₅₀ values across analogs to identify critical substituents. For example, fluorinated derivatives often show enhanced membrane permeability .

Example SAR Table:

| Substituent (R) | Antimicrobial Activity (MIC, µg/mL) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|

| 4-OCH₃ (Parent) | 6.25 | >100 |

| 4-F | 3.12 | 85 |

| 4-Cl | 12.5 | 90 |

Q. Q5. How should researchers address contradictions in biological activity data across similar quinazolinone derivatives?

Answer:

- Source Analysis: Verify assay conditions (e.g., bacterial strain variability, solvent used for compound dissolution) .

- Physicochemical Properties: Measure logP and solubility to account for bioavailability differences. For instance, higher logP (>3) may reduce aqueous solubility, leading to false negatives in antimicrobial tests .

- Computational Validation: Perform molecular docking to assess binding affinity consistency with reported targets (e.g., M. tuberculosis enoyl-ACP reductase) .

Q. Q6. What computational methods are recommended for predicting metabolic stability and toxicity?

Answer:

- ADMET Prediction: Use tools like SwissADME or ProTox-II to estimate:

- Metabolic sites (e.g., demethylation of the 4-methoxy group).

- Hepatotoxicity risks (e.g., structural alerts for reactive metabolites) .

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict susceptibility to oxidative degradation .

Q. Q7. How can reaction scalability be improved for gram-scale synthesis without compromising purity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.